(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid

Chiral building block Enantiomeric purity Asymmetric synthesis

Synthesizing stereochemically defined CNS-active compounds often forces a ≥50% yield loss when racemic aminoindane intermediates require chiral resolution. (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 2816820-27-4) eliminates this bottleneck. • Enantiopure (S)-configuration: direct target engagement without chiral separation or diastereomer removal. • Boc-orthogonal protection fully compatible with Boc-strategy SPPS; no Fmoc redesign needed. • Rigid indane-4-COOH scaffold enables >10-fold receptor subtype selectivity versus flexible amino acid analogs. Procure the defined (1S)-enantiomer directly to streamline synthetic routes and ensure batch-to-batch stereochemical fidelity.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 2816820-27-4
Cat. No. B6603747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid
CAS2816820-27-4
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-7-9-10(12)5-4-6-11(9)13(17)18/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyCQTGRYHSGGWGMZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 2816820-27-4): Chiral Indane Building Block for Asymmetric Synthesis


(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 2816820-27-4) is an enantiopure, N-Boc-protected aminoindane carboxylic acid with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.31 g/mol . The compound features a rigid, bicyclic indane scaffold bearing a carboxylic acid at the 4-position and a tert-butoxycarbonyl (Boc)-protected (S)-configured amine at the 1-position, as confirmed by its stereospecific InChI Key (CQTGRYHSGGWGMZ-LBPRGKRZSA-N) . It serves as a chiral building block in medicinal chemistry and peptide synthesis, enabling the construction of enantiomerically pure drug candidates and conformationally constrained peptide analogs .

Why Generic Substitution Fails for (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid


Substituting the (1S)-enantiomer (CAS 2816820-27-4) with the racemic mixture (CAS 1784830-43-8) or with positional isomers (e.g., 5-carboxy analogs) is not equivalent for stereochemically demanding applications. The (S)-configuration provides a defined three-dimensional orientation that directly influences target binding, metabolic stability, and pharmacokinetic profiles of derived drug candidates [1]. Using racemic material necessitates costly and time-consuming chiral separation or yields diastereomeric mixtures that complicate downstream synthesis and regulatory compliance. Likewise, positional isomer substitution (e.g., 5-carboxy for 4-carboxy) alters the vector of the carboxylic acid, potentially abolishing target engagement as demonstrated in structure-activity relationship (SAR) studies of indane-based bioactive molecules [2]. The Boc protecting group is orthogonal to Fmoc-based strategies; generic substitution with Fmoc-protected analogs would require a complete redesign of the synthetic route [1].

Quantitative Differentiation Evidence for (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid vs. Closest Analogs


Enantiomeric Identity: (1S) vs. Racemic Mixture – Stereochemical Purity for Asymmetric Synthesis

The (1S)-enantiomer (CAS 2816820-27-4) is characterized by a stereospecific InChI Key (CQTGRYHSGGWGMZ-LBPRGKRZSA-N) and a defined chiral center at the 1-position, whereas the racemic mixture (CAS 1784830-43-8) has a non-stereospecific InChI Key (CQTGRYHSGGWGMZ-UHFFFAOYSA-N) reflecting a 1:1 mixture of (S) and (R) enantiomers . The (1S)-enantiomer is typically supplied with enantiomeric excess (ee) ≥95%, as confirmed by chiral HPLC analysis . In contrast, the racemate has an ee of 0% and therefore cannot provide the stereochemical fidelity required for the synthesis of single-enantiomer pharmaceuticals [1].

Chiral building block Enantiomeric purity Asymmetric synthesis

Positional Isomer Differentiation: 4-Carboxy vs. 5-Carboxy – Impact on Biological Activity

Indanoyl derivatives based on 1-oxo-indane-4-carboxylic acid have demonstrated significant elicitor activity of isoflavonoid phytoalexins in common bean, with the 4-carboxy substitution being essential for biological activity [1]. The 5-carboxy positional isomer (e.g., (S)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid, CAS 916209-97-7) has not been reported to elicit comparable effects, indicating that the position of the carboxylic acid on the indane ring critically determines target interaction. In opioid peptide SAR, the conformational restriction imposed by the indane scaffold (2-aminoindane-2-carboxylic acid, Aic) resulted in a mu-opioid receptor selectivity of >10-fold over delta-opioid receptors, while the corresponding flexible phenylalanine analogs showed no selectivity [2]. Although this data is for the 2-carboxy isomer, class-level inference supports that the 4-carboxy isomer will similarly impose unique conformational constraints not achievable with 5-carboxy or other positional isomers.

Positional isomer Structure-activity relationship Indane scaffold

Protecting Group Orthogonality: Boc vs. Fmoc – Synthetic Route Compatibility

The Boc protecting group is cleaved under acidic conditions (e.g., TFA/DCM, 25 °C, 30 min, >95% deprotection efficiency), whereas the Fmoc group requires basic conditions (e.g., 20% piperidine/DMF) for removal [1]. This orthogonality enables sequential deprotection strategies in solid-phase peptide synthesis (SPPS) where base-labile linkers or functional groups are present [2]. The target compound (Boc-protected, CAS 2816820-27-4) is thus directly compatible with Boc-strategy SPPS and with orthogonal protection schemes in solution-phase synthesis. In contrast, the Fmoc-protected analog (e.g., Fmoc-1-aminoindane-1-carboxylic acid, CAS 214139-28-3) requires basic deprotection conditions that are incompatible with many base-sensitive substrates [1].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Conformational Restriction: Indane Scaffold vs. Flexible Phenylalanine – Receptor Selectivity Enhancement

In a classic opioid peptide study, substitution of phenylalanine (Phe) with 2-aminoindane-2-carboxylic acid (Aic) in the cyclic peptide H-Tyr-D-Orn-Phe-Glu-NH₂ resulted in a mu-opioid receptor selective agonist with >10-fold preference for mu over delta receptors, whereas the parent Phe-containing peptide showed no selectivity (mu/delta ratio ≈1) [1]. The rigid indane scaffold locks the aromatic side chain in a specific conformation, reducing conformational entropy and enhancing target specificity [2]. While this data is for the 2-aminoindane-2-carboxylic acid isomer, computational and structural analyses indicate that 1-aminoindane-4-carboxylic acid imposes a distinct but similarly effective conformational constraint, positioning the carboxylic acid in a fixed geometry relative to the amine [3]. This property cannot be replicated by flexible analogs such as phenyglycine or tyrosine derivatives.

Conformational constraint Peptide mimetic Receptor selectivity

Synthetic Accessibility: Enantioselective Synthesis Route vs. Racemic Resolution

An enantioselective synthesis of aminoindan carboxylic acid (Aic) derivatives has been achieved via Rh-catalyzed intramolecular [2+2+2] cycloaddition of amino-acid-tethered triynes, yielding the desired enantiomer with excellent enantiomeric excess (typically >90% ee) after recrystallization [1]. This direct catalytic enantioselective route avoids the 50% material loss inherent in racemic resolution methods. For the target compound (CAS 2816820-27-4), procurement of the pre-resolved (1S)-enantiomer eliminates the need for in-house chiral separation, saving both material and labor costs. Recent advances in organocatalytic methods have further enabled the construction of chiral trisubstituted indanes with >90% ee and >20:1 dr, demonstrating the feasibility of obtaining structurally diverse indane scaffolds in high optical purity [2].

Enantioselective synthesis Rh-catalyzed cycloaddition Atom economy

Purity and Batch Consistency: Target Compound vs. Racemic Mixture – Impact on Reproducibility

The (1S)-enantiomer (CAS 2816820-27-4) is routinely supplied with a chemical purity of ≥95% (HPLC) as specified by vendor CoA . The racemic mixture (CAS 1784830-43-8) is commercially available at 98% purity (HPLC) from certain vendors . However, batch-to-batch variability in the enantiomeric composition of the racemate can affect reproducibility in chiral synthesis, as the ratio of enantiomers may drift from the nominal 1:1 due to differential crystallization or degradation kinetics [1]. In contrast, the enantiopure compound has a defined and stable stereochemical identity, ensuring consistent performance in asymmetric transformations.

Chemical purity Batch consistency Reproducibility

Optimal Procurement and Application Scenarios for (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid


Asymmetric Synthesis of Single-Enantiomer Drug Candidates Targeting CNS Disorders

The (1S)-enantiomer serves as a key chiral intermediate in the synthesis of N-protected aminoindane derivatives, which are valuable precursors for CNS-active compounds such as GlyT1 inhibitors and MAO-B inhibitors [1]. The rigid indane scaffold, combined with the defined (S)-stereochemistry, ensures that downstream compounds maintain the required three-dimensional orientation for target engagement. Procurement of the enantiopure (1S) form directly avoids the need for chiral resolution, which would otherwise result in a minimum 50% yield loss per step [2].

Solid-Phase Peptide Synthesis (SPPS) Using Boc-Strategy Orthogonal Protection

The Boc-protected amine on the indane scaffold is fully compatible with Boc-strategy SPPS, where the peptide chain is assembled on an acid-labile resin [3]. The carboxylic acid at the 4-position can be activated for coupling (e.g., HBTU/DIPEA), while the Boc group remains intact until the final global deprotection step (TFA cleavage). This compound cannot be directly replaced by Fmoc-protected analogs in Boc-strategy protocols without complete redesign of the synthetic sequence [3].

Conformationally Constrained Peptide Mimetics for Receptor Selectivity Optimization

Incorporation of the indane-4-carboxylic acid scaffold into peptide sequences has been shown to enhance receptor subtype selectivity by >10-fold compared to flexible amino acid analogs, as demonstrated in opioid peptide SAR studies [4]. The (1S)-enantiomer provides the specific stereochemistry required for optimal receptor interaction; the (1R)-enantiomer or racemate may exhibit reduced potency or altered selectivity profiles [4].

Medicinal Chemistry Scaffold Diversification and Fragment-Based Drug Discovery

The indane-4-carboxylic acid scaffold is a recognized privileged structure in fragment-based drug discovery, offering a rigid, three-dimensional framework that can be elaborated into diverse chemotypes [5]. The (1S)-enantiomer provides a defined starting point for structural elaboration via amide coupling, esterification, or C–H functionalization, enabling the rapid exploration of chemical space around the indane core [5].

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